molecular formula C12H11NO4 B1602113 Ethyl 4,8-dihydroxyquinoline-3-carboxylate CAS No. 27333-37-5

Ethyl 4,8-dihydroxyquinoline-3-carboxylate

Cat. No.: B1602113
CAS No.: 27333-37-5
M. Wt: 233.22 g/mol
InChI Key: DJGXPLQGGHSMGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,8-dihydroxyquinoline-3-carboxylate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base and a suitable solvent, such as acetone, under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,8-dihydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of halogenating agents or alkylating agents under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylate derivatives, while substitution reactions can produce various substituted quinoline compounds .

Scientific Research Applications

Ethyl 4,8-dihydroxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it valuable in drug discovery and development.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections and cancer.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4,8-dihydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cellular pathways involved in cancer cell proliferation .

Properties

IUPAC Name

ethyl 8-hydroxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14/h3-6,14H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGXPLQGGHSMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558826
Record name Ethyl 8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27333-37-5
Record name Ethyl 8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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